molecular formula C19H33N5O B5649718 4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(tetrahydro-2H-pyran-4-yl)piperidine

4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(tetrahydro-2H-pyran-4-yl)piperidine

Cat. No. B5649718
M. Wt: 347.5 g/mol
InChI Key: LFATXQJAZPXODI-UHFFFAOYSA-N
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Description

Synthesis Analysis 4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(tetrahydro-2H-pyran-4-yl)piperidine, a complex chemical compound, has been explored in various studies. One study reported the synthesis of related compounds, demonstrating complex organic reactions and multi-step synthesis processes. These compounds often require careful optimization for successful scale-up, as seen in the three-step synthesis of a key intermediate in the synthesis of Crizotinib, a related compound (Fussell et al., 2012).

Molecular Structure Analysis The molecular structure of compounds similar to 4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(tetrahydro-2H-pyran-4-yl)piperidine has been examined in several studies. For instance, a study on a related compound showed the piperazine ring displaying an almost perfect chair conformation, with substituents at the N atoms lying in equatorial positions, indicating a stable structure (Köysal et al., 2004).

Chemical Reactions and Properties The chemical reactions and properties of such compounds are intricate. For instance, a related compound, TBPT, showed two major routes of metabolism: N-dealkylation and hydroxylation. This highlights the complex nature of reactions and properties these compounds undergo (Sawant-Basak et al., 2013).

Physical Properties Analysis Detailed analysis of the physical properties of these compounds can be complex and often requires advanced techniques. Studies on similar compounds have utilized techniques like X-ray crystallography combined with Hirshfeld and DFT calculations for molecular structure investigations (Shawish et al., 2021).

Chemical Properties Analysis The chemical properties of these compounds are characterized by their interactions and bindings, such as how they interact with receptors or undergo transformations. For example, a study on a similar compound analyzed its interaction with the CB1 cannabinoid receptor, indicating the significance of the chemical properties in determining the compound's biological activity (Shim et al., 2002).

properties

IUPAC Name

4-[4-methyl-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]-1-(oxan-4-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N5O/c1-22-18(15-23-9-3-2-4-10-23)20-21-19(22)16-5-11-24(12-6-16)17-7-13-25-14-8-17/h16-17H,2-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFATXQJAZPXODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCN(CC2)C3CCOCC3)CN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(tetrahydro-2H-pyran-4-yl)piperidine

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